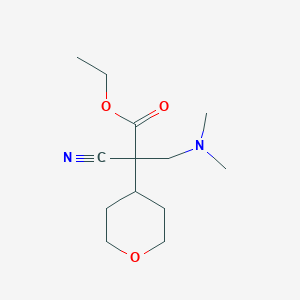

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-4-18-12(16)13(9-14,10-15(2)3)11-5-7-17-8-6-11/h11H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNVHCBXYGXYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)(C#N)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation with Modified Ketones

A hypothetical pathway involves:

- Synthesis of 3-(dimethylamino)-3-(oxan-4-yl)propan-2-one :

- Reacting oxan-4-ylmagnesium bromide with dimethyl cyanamide, followed by hydrolysis, could yield this ketone.

- Condensation with ethyl cyanoacetate :

Challenges :

- Steric hindrance from the oxan-4-yl group may impede condensation efficiency.

- The dimethylamino group’s basicity could interfere with acid-catalyzed steps, necessitating protective strategies.

Alternative Routes via Michael Addition

The Michael addition of nucleophiles to α,β-unsaturated esters offers another route. For example:

- Synthesis of Ethyl 2-cyano-3-oxo-3-(oxan-4-yl)propanoate :

- Ethyl cyanoacetate could react with oxan-4-ylacetyl chloride in the presence of a base.

- Amination with dimethylamine :

Experimental Considerations :

- Reaction conditions must balance the reactivity of the oxan-4-yl group (prone to ring-opening under strong acids/bases) and the stability of the dimethylamino moiety.

- Solvent choice (e.g., cyclohexane or DMF) impacts yield and regioselectivity.

Multi-Step Functionalization Strategies

Given the absence of direct precedents, a modular approach may be necessary:

Protecting Group Chemistry

- Temporary protection of the oxan-4-yl oxygen (e.g., as a silyl ether) could prevent unwanted side reactions during amination steps.

Analytical and Optimization Challenges

Spectroscopic Characterization

Yield Optimization

- Catalyst Screening : Bases like sodium bicarbonate or triethylamine may enhance condensation efficiency.

- Temperature Control : Maintaining 102–104°C during exothermic steps improves reaction homogeneity.

Comparative Data for Analogous Compounds

Table 1: Yields of structurally related cyanoacrylates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a component in medical adhesives.

Industry: Utilized in the production of adhesives, coatings, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): This compound exhibits a syn-periplanar conformation across the C=C bond, with a torsion angle of 3.2°. The presence of a methoxyphenyl group enhances planarity, influencing π-π stacking interactions in crystal structures. In contrast, the oxan-4-yl group in the target compound likely introduces steric hindrance and conformational flexibility .

- (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (): The E-configuration stabilizes the molecule through conjugation between the cyano and ester groups. Substituents like dimethoxy groups on the aryl ring alter electron density, affecting reactivity in cycloaddition reactions .

Table 1: Key Structural Comparisons

Functional and Application-Based Differences

- Pharmaceutical Relevance: highlights AFBOBETIN HYDROCHLORIDE, a 2-cyano-3-arylpropenoate ester used in Alzheimer’s diagnostics. The cyano and ester groups in such compounds are critical for binding to amyloid biomarkers . The oxan-4-yl group in the target compound may improve bioavailability compared to purely aromatic analogs (e.g., ’s phenyl derivatives) by enhancing solubility .

- Material Science Applications: In resin cements (), dimethylamino-substituted esters like ethyl 4-(dimethylamino)benzoate show superior degree of conversion and mechanical properties compared to methacrylates, underscoring the role of amine substituents in photopolymerization .

Biological Activity

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate is a cyanoacrylate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cyano group, a dimethylamino group, and an oxan-4-yl moiety. The compound can be synthesized through a reaction involving ethyl cyanoacetate and dimethylamine in the presence of an oxan-4-yl derivative, typically under basic conditions to facilitate the reaction. Common bases used include sodium hydroxide or potassium carbonate, followed by purification methods such as recrystallization or chromatography to isolate the product .

The biological activity of this compound is attributed to its structural features, particularly the cyano and dimethylamino groups. These groups enable the compound to engage in nucleophilic addition reactions and hydrogen bonding, which can influence its interactions with biomolecules. The mechanism of action may involve modulation of specific molecular targets within biological systems, leading to various pharmacological effects .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives containing phenolic hydroxyl groups show enhanced radical scavenging abilities compared to their non-hydroxylated counterparts. The antioxidant activity can be assessed using methods such as DPPH radical scavenging assays and nitric oxide scavenging tests .

Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. In particular, derivatives featuring dimethylamino groups have shown increased activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The mechanism behind this activity is likely related to the availability of lone pairs on the nitrogen atom in the dimethylamino group, which enhances interaction with bacterial cell membranes .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound and its analogs:

- Antioxidant Evaluation : A comparative study assessed various derivatives for their antioxidant capabilities using four different methods. The results indicated that compounds with specific substitutions exhibited superior activity, suggesting the importance of molecular structure in determining efficacy .

- Antibacterial Testing : In a study focused on antibacterial activity, several derivatives were tested against E. coli and S. aureus. The findings revealed that compounds with a para-dimethyl amino substitution showed significantly higher antibacterial effects compared to others lacking this group .

Data Table: Biological Activity Summary

| Compound | Activity Type | Tested Strains | Results |

|---|---|---|---|

| This compound | Antioxidant | DPPH, Nitric Oxide Scavenging | High activity at 100 µM concentration |

| Analog A | Antibacterial | B. subtilis, S. aureus | Significant inhibition observed |

| Analog B | Antioxidant | Lipid Peroxidation | Moderate activity; structure-dependent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.